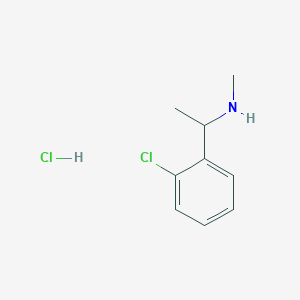
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to an ethylamine backbone, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2-chlorobenzonitrile and methylamine.
Grignard Reaction: 2-chlorobenzonitrile reacts with methylmagnesium bromide to form an intermediate.
Hydrolysis: The intermediate undergoes hydrolysis to yield 1-(2-chlorophenyl)-N-methylethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to yield reduced amines.
Common reagents and conditions used in these reactions include organic solvents like methanol, catalysts like palladium, and oxidizing agents like potassium permanganate. Major products formed from these reactions include ketones, carboxylic acids, and substituted amines.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-N-methylethan-1-amine hydrochloride can be compared with other similar compounds:
1-(3-Chlorophenyl)piperazine hydrochloride: Both compounds contain a chlorophenyl group, but differ in their amine structures.
(2-Chlorophenyl)(1-hydroxycyclopentyl)methanone: This compound is structurally similar but contains a cyclopentyl group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H13Cl2N |
|---|---|
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H |
Clave InChI |
BNEOSYMAHAISMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Cl)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
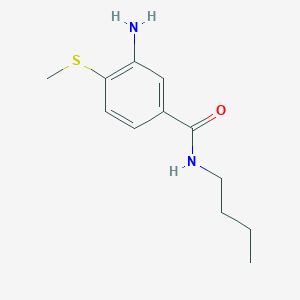
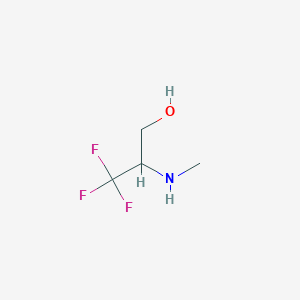
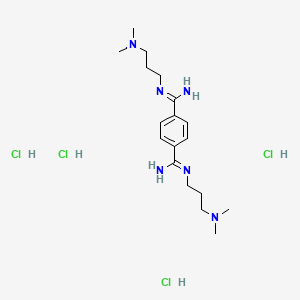
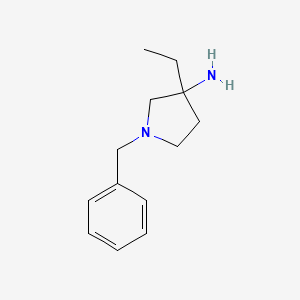
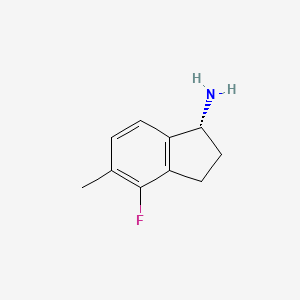
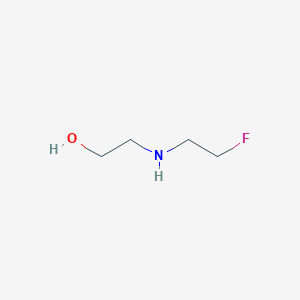
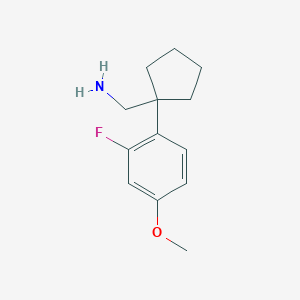
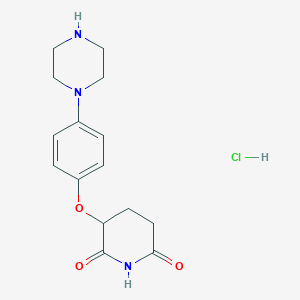
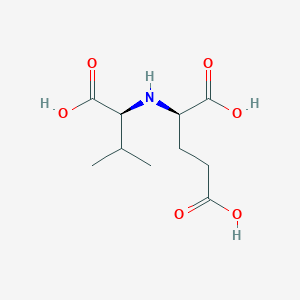

![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
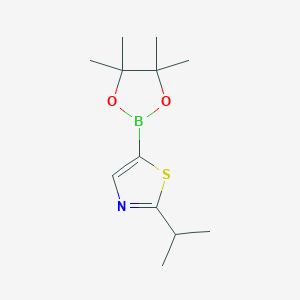
![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
